molecular formula C7H5BrINO2 B1519390 5-Bromo-2-iodopyridin-3-yl acetate CAS No. 1045858-04-5

5-Bromo-2-iodopyridin-3-yl acetate

Cat. No.: B1519390
CAS No.: 1045858-04-5
M. Wt: 341.93 g/mol
InChI Key: WQSPIUWOXFHIBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyridin-3-yl acetate is a chemical compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol. This compound is characterized by the presence of bromine and iodine atoms on a pyridine ring, which is further modified by an acetate group. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodopyridin-3-yl acetate typically involves the halogenation of pyridine derivatives followed by acetylation. One common method is the bromination of 2-iodopyridine to introduce the bromine atom at the 5-position, followed by acetylation to attach the acetate group.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and iodine sources under specific conditions to ensure the selective introduction of halogen atoms. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodopyridin-3-yl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction can lead to the formation of 5-bromo-2-iodopyridin-3-yl alcohol.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-iodopyridin-3-yl acetate is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It is utilized in medicinal chemistry for the design and synthesis of pharmaceuticals.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

5-Bromo-2-iodopyridin-3-yl acetate is similar to other halogenated pyridine derivatives, such as 2-bromo-5-iodopyridin-3-amine and 5-bromo-2-iodopyridin-3-ol. its unique combination of bromine and iodine atoms, along with the acetate group, sets it apart from these compounds. The presence of both halogens on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2-Bromo-5-iodopyridin-3-amine

  • 5-Bromo-2-iodopyridin-3-ol

  • 2-Bromo-5-iodopyridine

Properties

IUPAC Name

(5-bromo-2-iodopyridin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPIUWOXFHIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(N=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670114
Record name 5-Bromo-2-iodopyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045858-04-5
Record name 5-Bromo-2-iodopyridin-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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